

Application Note: 4-Hydrazinylbenzamide in Solid-Phase Synthesis[1]

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4-Hydrazinylbenzamide hydrochloride |
| CAS No.: | 40566-97-0 |
| Cat. No.: | B1370804 |

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Part 1: Introduction & Chemical Profile[1]

4-Hydrazinylbenzamide hydrochloride (CAS: 40566-97-0) is a bifunctional reagent characterized by a nucleophilic hydrazine group and a stable primary amide.[1] In solid-phase synthesis, this molecular structure is most renowned as the functional unit of the Aryl Hydrazide Linker (also known as the 4-hydrazinobenzoyl linker).

Core Utility in Drug Discovery

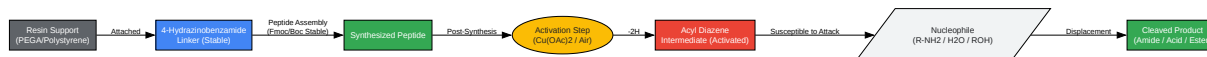
- **Safety-Catch Linker Strategy:** The hydrazine moiety serves as a stable anchor during peptide assembly (resistant to TFA and Piperidine) but can be activated via mild oxidation to an acyl diazene, rendering the bond highly electrophilic for cleavage by nucleophiles.
- **Peptide Hydrazide Synthesis:** A primary route for generating peptide hydrazides, which are essential precursors for Native Chemical Ligation (NCL).[1]
- **Heterocycle Library Generation:** Acts as a "hydrazine donor" in the synthesis of pyrazoles and indazoles on solid support.

Part 2: The Aryl Hydrazide "Safety-Catch" Linker Mechanism of Action

The power of this system lies in its orthogonality. The 4-hydrazinobenzamide linkage is stable under standard Fmoc/tBu and Boc/Bzl synthesis conditions.[1] Post-synthesis, the linker is "activated" by oxidizing the hydrazine ($-NH-NH-$) to an acyl diazene ($-N=N-CO-$).[1] This activated species is highly susceptible to nucleophilic attack, allowing for the release of the target molecule as an acid, ester, amide, or hydrazide.

DOT Diagram: Safety-Catch Activation Pathway

The following diagram illustrates the activation and cleavage logic.



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Caption: Activation of the 4-hydrazinobenzamide linker via oxidation to acyl diazene, followed by nucleophilic cleavage.

Protocol 1: Synthesis of Peptide Hydrazides (NCL Precursors)

Objective: To synthesize a peptide hydrazide using the 4-hydrazinobenzoyl linker strategy.

Note: While the functional linker is a 4-hydrazinobenzamide, it is typically installed on amino-functionalized resins using 4-hydrazinobenzoic acid.[1] If using 4-Hydrazinylbenzamide HCl directly, it is typically for SPOS (see Protocol 2).[1]

Materials

- Resin: Aminomethyl polystyrene or Rink Amide resin.[1]
- Linker Reagent: 4-Hydrazinobenzoic acid (or pre-functionalized 4-hydrazinobenzoyl resin).[1]

- Coupling Agents: HBTU/HOBt or DIC/Oxyma.[1]
- Oxidant (for cleavage): Cu(OAc)₂ and Pyridine.[1]

Step-by-Step Methodology

- Resin Functionalization (Linker Loading):
 - Swell the amino-resin (0.1 mmol scale) in DMF for 30 min.
 - Dissolve 4-hydrazinobenzoic acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
 - Add to resin and shake for 2 hours at RT.
 - QC Check: Perform a Kaiser test.[1] A negative (yellow) result indicates successful amide bond formation, creating the 4-hydrazinobenzamide anchor.[1]
- Peptide Assembly:
 - The hydrazine group () acts as the attachment point for the first amino acid.[1]
 - Critical Step: The first amino acid must be coupled to the hydrazine. Use standard Fmoc-AA-OH (4 eq), HATU (4 eq), and DIPEA (8 eq).[1]
 - Note: The resulting bond is a hydrazide ().[1]
 - Proceed with standard Fmoc SPPS cycles for the remainder of the chain.
- Cleavage (Oxidative Nucleophilic Displacement):
 - Wash the resin with DCM and MeOH.[1]
 - Activation Cocktail: Prepare a solution of Cu(OAc)₂ (2 eq) and Pyridine (4 eq) in DMF/H₂O (95:5).

- Add the cocktail to the resin.[1] Bubble air through the mixture (or leave open to air with vigorous stirring) for 2–4 hours.
- Nucleophile Addition:
 - For Peptide Acid: The water in the solvent acts as the nucleophile.
 - For Peptide Amide: Add an excess of the target amine (e.g., Benzylamine).[1]
 - For Peptide Ester: Use MeOH/DCM as the solvent.[1]
- Isolation:
 - Filter the resin.[1] The filtrate contains the cleaved peptide.[1]
 - Concentrate and purify via RP-HPLC.[1]

Part 3: Solid-Phase Organic Synthesis (SPOS) of Heterocycles

Objective: Use **4-Hydrazinylbenzamide hydrochloride** directly as a building block to synthesize a library of Pyrazoles. Context: In this protocol, the reagent is used as a "hydrazine donor" to react with resin-bound 1,3-dicarbonyls.[1]

Protocol 2: Pyrazole Library Synthesis[1]

Experimental Workflow

- Resin Preparation:
 - Start with a Wang resin loaded with a
-keto ester or a 1,3-diketone derivative.[1]
 - Example: Acetoacetylated Wang resin.[1]
- Cyclization (Pyrazole Formation):

- Reagent Prep: Dissolve **4-Hydrazinylbenzamide hydrochloride** (5 eq) in a mixture of EtOH/AcOH (10:1).
- Note: The HCl salt aids in catalyzing the condensation, but excessive acidity may require buffering with NaOAc (5 eq) if the resin linkage is acid-sensitive.
- Add the solution to the resin.
- Reaction: Heat at 60°C for 4–12 hours. The hydrazine reacts with the 1,3-dicarbonyl to form the pyrazole ring.
- Validation & Cleavage:
 - Wash resin with EtOH, DMF, DCM.[1]
 - Cleave the product from the resin (e.g., 50% TFA/DCM for Wang resin).[1]
 - Analyze via LC-MS.[1] The product will be a 1-(4-carbamoylphenyl)-pyrazole derivative.[1]

Data Summary: Reaction Compatibility

| Parameter | Condition | Rationale |
|-----------------|----------------------------|--|
| Solvent | EtOH, DMF, or DMSO | Protophilic solvents promote hydrazine nucleophilicity.[1] |
| Temperature | 50°C – 80°C | Elevated temp required for cyclodehydration.[1] |
| Catalyst | AcOH or HCl (inherent) | Acid catalysis promotes carbonyl activation.[1] |
| Resin Stability | Compatible with Wang, Rink | Linker must withstand heating in EtOH/AcOH.[1] |

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, incorporate these self-validating checks:

- The "Color Change" Indicator (Safety-Catch):
 - During the oxidative cleavage (Protocol 1), the resin typically changes color (often to a dark red/brown) due to the formation of the copper-complexed diazenyl intermediate. A lack of color change suggests failed oxidation (check air flow/Cu quality).[1]
- HPLC Monitoring of Cleavage Efficiency:
 - Before bulk cleavage, perform a "micro-cleavage" on 5 mg of resin.[1]
 - Inject the supernatant into LC-MS.[1]
 - Success Criteria: Presence of the target mass (M+H) and absence of the "hydrazide intermediate" mass (M-2).[1]
- Regioselectivity Check (SPOS):
 - In Pyrazole synthesis (Protocol 2), reaction with unsymmetrical 1,3-diketones can yield regioisomers (1,5- vs 1,3-substituted).[1]
 - Validation: Use NOESY NMR on the crude cleavage product to verify the regiochemistry of the major isomer.

References

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